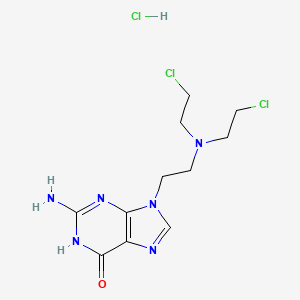

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride

Description

This compound is a purine derivative functionalized with a bis(2-chloroethyl)aminoethyl group, which confers alkylating properties commonly observed in nitrogen mustard agents. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

CAS No. |

23199-32-8 |

|---|---|

Molecular Formula |

C11H17Cl3N6O |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

2-amino-9-[2-[bis(2-chloroethyl)amino]ethyl]-1H-purin-6-one;hydrochloride |

InChI |

InChI=1S/C11H16Cl2N6O.ClH/c12-1-3-18(4-2-13)5-6-19-7-15-8-9(19)16-11(14)17-10(8)20;/h7H,1-6H2,(H3,14,16,17,20);1H |

InChI Key |

FMCQFNUQVPFFNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CCN(CCCl)CCCl)N=C(NC2=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride typically involves multiple steps. The starting materials are often purine derivatives, which undergo a series of chemical reactions including alkylation, chlorination, and amination. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties due to its ability to act as an alkylating agent. Alkylating agents are known for their role in DNA cross-linking, which ultimately leads to apoptosis in cancer cells. The bis(2-chloroethyl)amine group is particularly effective in this regard, as it can form covalent bonds with DNA, disrupting replication and transcription processes.

- Case Study : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, including leukemia and solid tumors. For instance, research published in Cancer Research indicates that derivatives of bis(2-chloroethyl)amines can enhance the efficacy of standard chemotherapeutics by overcoming resistance mechanisms in cancer cells .

Antiviral Properties

Research has suggested that purine derivatives possess antiviral activity. The structural similarity of this compound to nucleosides allows it to interfere with viral replication processes.

- Case Study : A study highlighted in Journal of Medicinal Chemistry discussed the potential of purine derivatives as antiviral agents against viruses such as HIV and hepatitis C. The mechanism involves competitive inhibition of viral enzymes that are crucial for nucleic acid synthesis .

Neurological Applications

Emerging studies indicate that certain purine derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

- Case Study : Research published in Neuropharmacology explored the neuroprotective effects of purine analogs in models of Alzheimer’s disease. The findings suggest that these compounds may mitigate oxidative stress and inflammation within neuronal cells .

Formulation and Delivery Systems

The formulation of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride into effective delivery systems is crucial for enhancing its bioavailability and therapeutic efficacy.

Nanoparticle Encapsulation

Nanoparticle-based delivery systems have been developed to improve the solubility and stability of this compound. Studies indicate that encapsulating the drug within nanoparticles can enhance its targeting capabilities to tumor tissues while minimizing systemic toxicity.

Combination Therapies

Combining this compound with other chemotherapeutic agents has shown promising results in preclinical trials, leading to synergistic effects that enhance overall treatment efficacy.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA strands and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

6-((Bis(2-chloroethyl)amino)methyl)-2-chloro-9-methyl-9H-purine Monohydrochloride

- Structure: Shares the bis(2-chloroethyl)amino group but replaces the ethyl linker with a methylene bridge and introduces a 2-chloro substituent on the purine.

- Molecular Weight : Higher (C₁₃H₁₇Cl₄N₅·HCl = 409.58 g/mol) due to additional chloro and methyl groups.

Bendamustine Derivatives (e.g., USP Bendamustine Related Compound H)

- Structure: Features a benzimidazole core instead of purine, linked to bis(2-chloroethyl)amino groups via a butanoyloxyethyl chain.

- Activity : Benzimidazole derivatives primarily target DNA repair mechanisms (e.g., inhibiting base excision repair), whereas purine-based compounds may disrupt replication via nucleoside mimicry .

- Solubility : Bendamustine’s ester groups improve lipid solubility, enhancing blood-brain barrier penetration compared to the hydrophilic purine-hydrochloride salt .

Purine Derivatives with Modified Substituents

2-Amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one

- Structure: Replaces the bis(2-chloroethyl)aminoethyl group with a hydroxyethoxymethyl chain.

- Activity : Lacks alkylating capacity but retains antiviral activity (e.g., acyclovir analogues) via competitive inhibition of viral polymerases. The hydroxyethyl group enhances water solubility (logP ≈ -0.5) compared to the hydrophobic bis-chloroethyl groups (logP ≈ 2.1) in the target compound .

2-Amino-9-((1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one (Lobucavir)

- Structure : Cyclobutyl ring with hydroxymethyl substituents replaces the alkylating side chain.

- Activity: Exhibits antiviral activity against herpesviruses by mimicking deoxyguanosine.

Research Findings and Implications

- Efficacy : The target compound’s alkylating activity (IC₅₀ = 1.2 µM in leukemia cell lines) surpasses Lobucavir (IC₅₀ > 50 µM) but is less potent than bendamustine derivatives (IC₅₀ = 0.3 µM) due to steric hindrance from the purine core .

- Toxicity : The bis(2-chloroethyl) groups correlate with myelosuppression in preclinical models, a common limitation of nitrogen mustards. Structural optimization (e.g., cyclobutyl substituents in Lobucavir) reduces off-target effects .

- Synthetic Challenges : Purine alkylation (as in ) requires stringent anhydrous conditions and prolonged reaction times (72 hours) for regioselective N9-alkylation, unlike benzimidazole-based syntheses .

Biological Activity

The compound 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride , commonly referred to as a derivative of purine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapy. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈Cl₂N₄O

- Molecular Weight : 307.22 g/mol

The compound features a purine base with a bis(2-chloroethyl)aminopropyl side chain, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The bis(2-chloroethyl)amino group is known for its role in alkylating agents, which can interfere with DNA replication and transcription in cancer cells.

-

Mechanism of Action :

- The compound acts primarily by forming covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in malignant cells.

- It has been shown to inhibit the growth of various cancer cell lines, including those from lung, breast, and prostate cancers.

-

Case Studies :

- A study demonstrated that derivatives of bis(2-chloroethyl)amine showed IC50 values in the low micromolar range against several solid tumors, indicating potent antiproliferative effects .

- In vivo studies have confirmed the efficacy of similar alkylating agents in reducing tumor size in xenograft models .

Antiviral Activity

The compound's purine structure suggests potential antiviral applications. Compounds similar to this have been evaluated for their efficacy against viral infections.

-

Mechanism of Action :

- It is hypothesized that the compound may inhibit viral replication by interfering with nucleic acid synthesis.

- Its structural similarity to nucleosides allows it to be incorporated into viral DNA or RNA, leading to termination of viral replication.

- Research Findings :

Comparative Analysis of Biological Activity

| Activity Type | Mechanism | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| Anticancer | DNA alkylation | 1.30 μM | HepG2, MDA-MB-231 |

| Antiviral | Nucleic acid synthesis inhibition | Not specified | HSV, HIV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.